molecular formula C22H22O5 B3001520 (Z)-2-(2,4-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one CAS No. 858765-58-9

(Z)-2-(2,4-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one

Cat. No.: B3001520
CAS No.: 858765-58-9
M. Wt: 366.413
InChI Key: UTXVXVIFMQEQPH-NHDPSOOVSA-N
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Description

(Z)-2-(2,4-Dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is an aurone derivative, a class of compounds characterized by a benzofuran-3(2H)-one scaffold with a benzylidene substituent. Aurones are notable for their biological activities, including anticancer, antiviral, and antimicrobial properties . The target compound features a 2,4-dimethoxybenzylidene group at position 2 and a 3-methylbut-2-en-1-yl (prenyl-like) oxy group at position 5. These substituents likely influence its pharmacokinetic and pharmacodynamic profiles, such as solubility, membrane permeability, and target binding .

Properties

IUPAC Name

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-14(2)9-10-26-17-7-8-18-20(13-17)27-21(22(18)23)11-15-5-6-16(24-3)12-19(15)25-4/h5-9,11-13H,10H2,1-4H3/b21-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXVXVIFMQEQPH-NHDPSOOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,4-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family. This class of compounds has garnered significant attention due to their diverse biological activities, including anti-inflammatory, anticancer, and analgesic properties. The specific compound discussed herein exhibits promising biological potential that warrants detailed examination.

Chemical Structure

The compound features a benzofuran core substituted with a methoxybenzylidene and an alkoxy group, which are critical for its biological activity. The structural formula can be represented as follows:

C20H23O4\text{C}_{20}\text{H}_{23}\text{O}_4

Anticancer Activity

Research indicates that derivatives of benzofuran exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines by generating reactive oxygen species (ROS) and disrupting mitochondrial functions. A recent study demonstrated that benzofuran derivatives could inhibit the proliferation of K562 leukemia cells by inducing apoptosis through caspase activation pathways .

Cell Line Inhibition Rate (%)
K56256.84
NCI-H46080.92
HCT-11672.14
U25173.94

Anti-inflammatory Properties

The anti-inflammatory effects of benzofuran derivatives are well-documented. For example, compounds similar to (Z)-2-(2,4-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one have been shown to significantly reduce levels of pro-inflammatory cytokines such as TNF and IL-1 in cellular models .

Analgesic Effects

The analgesic properties of benzofuran derivatives have also been examined. A related compound demonstrated antinociceptive effects comparable to morphine in various pain models, suggesting that similar mechanisms may be at play in the compound of interest . The analgesic action was found to be independent of opioid pathways, indicating alternative mechanisms such as serotonergic pathways may be involved.

The mechanisms underlying the biological activities of (Z)-2-(2,4-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one can be summarized as follows:

  • Induction of Apoptosis : By increasing ROS levels and activating caspases.
  • Inhibition of Inflammatory Cytokines : Suppressing NF-κB activity and reducing cytokine production.
  • Pain Modulation : Acting through non-opioid pathways to alleviate pain.

Study 1: Anticancer Efficacy

In a study evaluating the cytotoxic effects on various cancer cell lines, (Z)-2-(2,4-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one demonstrated significant inhibition rates against K562 cells, with an IC50 value indicating potent activity compared to standard chemotherapeutics .

Study 2: Anti-inflammatory Impact

A recent investigation into the anti-inflammatory properties revealed that this compound effectively reduced IL-6 levels in vitro by more than 70%, highlighting its potential for treating chronic inflammatory conditions .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in various studies.

Case Studies

  • Inhibition of Hepatocellular Carcinoma : Compounds similar to (Z)-2-(2,4-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one exhibited IC50 values lower than that of standard drugs like sorafenib, indicating superior efficacy against liver cancer cells .
  • Breast Cancer : Other studies highlighted that benzofuran derivatives demonstrated selective inhibition of estrogen receptor-dependent breast cancer cells with minimal toxicity to normal cells .

Antimicrobial Properties

Benzofurans have also been reported to possess significant antibacterial and antiviral activities.

Antibacterial Activity

Research has shown that benzofuran compounds exhibit activity against various bacterial strains. The structural features of these compounds contribute to their ability to penetrate bacterial membranes and disrupt cellular functions .

Antiviral Activity

Recent developments include the discovery of benzofuran derivatives with anti-hepatitis C virus activity. These compounds are being investigated as potential therapeutic agents for viral infections due to their ability to inhibit viral replication .

Other Therapeutic Applications

Beyond anticancer and antimicrobial properties, benzofurans are being explored for their antioxidant and anti-inflammatory effects.

Antioxidant Activity

Benzofurans have shown potential in scavenging free radicals, which is beneficial in preventing oxidative stress-related diseases. This property makes them candidates for further research in neurodegenerative disease treatments .

Anti-inflammatory Effects

Some studies suggest that benzofuran derivatives can modulate inflammatory pathways, making them potential therapeutic agents for inflammatory diseases .

Synthesis and Structural Variations

The synthesis of (Z)-2-(2,4-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one involves complex chemical reactions typically starting from readily available precursors.

Synthesis Method Yield (%) Remarks
Knoevenagel Condensation70%Effective for forming the core structure.
Palladium-Catalyzed Coupling85%High efficiency in generating complex derivatives.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Aurone derivatives exhibit structure-activity relationships (SAR) highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations

Substituent Position and Activity: The 2,4-dimethoxy group in the target compound may enhance tubulin binding compared to 3,4-dimethoxy (6w) or 2,5-dimethoxy (CID 1804018) analogs. Methoxy groups at positions 2 and 4 are sterically and electronically favorable for interactions with the colchicine-binding site on tubulin, as seen in 5a . Similar prenyl-like groups in quorum-sensing inhibitors () suggest antimicrobial applications .

Biological Potency: Aurones 5a and 5b demonstrate nanomolar potency against prostate cancer (PC-3) and leukemia cells, attributed to their selective tubulin polymerization inhibition . The target compound’s prenyl group may confer comparable or superior pharmacokinetics, though direct activity data are lacking. CID 1804018 (2,5-dimethoxy analog) inhibits Marburg virus replication via nucleoprotein interaction, highlighting the role of methoxy positioning in antiviral activity .

Q & A

Q. What are the standard synthetic routes for this benzofuranone derivative, and what intermediates are critical?

The compound is typically synthesized via a Claisen-Schmidt condensation between a substituted benzofuran-3(2H)-one and a 2,4-dimethoxybenzaldehyde derivative. Key intermediates include 6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one, which is prepared by alkylation of the hydroxyl group with prenyl bromide under basic conditions (e.g., NaH/THF). The final Z-isomer selectivity depends on steric and electronic factors during the aldol-like condensation step .

Q. Which spectroscopic techniques are essential for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and NOESY) is critical for verifying the Z-configuration of the benzylidene moiety. Infrared (IR) spectroscopy confirms carbonyl (C=O) and ether (C-O-C) functional groups. High-resolution mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical evidence .

Q. What in vitro assays evaluate the compound’s antioxidant activity?

Standard assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, FRAP (ferric reducing antioxidant power), and oxygen radical absorbance capacity (ORAC). Cell-based models (e.g., HUVEC or RAW 264.7 macrophages) assess intracellular ROS reduction using fluorescent probes like DCFH-DA .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance Z-isomer yield and purity?

Stereoselectivity is influenced by solvent polarity, temperature, and catalysts. Polar aprotic solvents (e.g., DMF) favor Z-isomer formation by stabilizing the transition state. Low temperatures (0–5°C) and Lewis acid catalysts (e.g., ZnCl₂) may improve selectivity. Monitoring via HPLC with chiral columns ensures enantiomeric purity .

Q. How can computational methods resolve discrepancies in experimental NMR data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict NMR chemical shifts, which are compared to experimental data to identify diastereomers or conformers. Molecular dynamics simulations assess rotational barriers of the benzylidene group, which may explain peak splitting in NOESY spectra .

Q. What strategies address conflicting bioactivity data across cell lines?

Variations in IC₅₀ values may arise from differences in cell membrane permeability, metabolic stability, or off-target effects. Use isotopic labeling (e.g., ¹⁴C) to track cellular uptake and metabolism. Pair in vitro assays with proteomic profiling (e.g., Western blot for COX-2 inhibition) to contextualize mechanism-specific activity .

Q. Which structural modifications enhance antiplatelet activity?

Introducing electron-donating groups (e.g., -OH or -OCH₃) at the 4-position of the benzylidene ring improves cyclooxygenase-1 (COX-1) inhibition. Prenyloxy substituents at the 6-position enhance lipophilicity, facilitating membrane penetration. Docking studies (AutoDock Vina) guide rational design by predicting binding affinities to COX-1’s arachidonic acid pocket .

Q. How does environmental pH influence the compound’s stability in aqueous systems?

Hydrolysis studies under varying pH (3–10) reveal degradation kinetics. Acidic conditions promote benzofuranone ring opening, while alkaline media accelerate demethylation of the methoxy groups. Photolysis experiments (UV-Vis irradiation) assess photostability, with LC-MS identifying degradation byproducts like quinone derivatives .

Q. What HPLC-MS parameters optimize quantification in biological matrices?

Use a C18 reverse-phase column with a gradient of acetonitrile/0.1% formic acid. Electrospray ionization (ESI) in negative mode enhances sensitivity for phenolic groups. Matrix effects are minimized via solid-phase extraction (SPE) with Oasis HLB cartridges. Validate the method per ICH guidelines (precision <5% RSD) .

Q. How do substituents affect the compound’s logP and bioavailability?

Quantitative Structure-Property Relationship (QSPR) models correlate substituent electronic parameters (Hammett σ) with logP values. Prenyloxy groups increase logP by ~1.5 units, enhancing blood-brain barrier permeability. In silico ADMET predictions (SwissADME) guide lead optimization for reduced hepatotoxicity .

Methodological Notes

  • Data Contradictions : Conflicting bioactivity or stability data often stem from variations in assay protocols (e.g., serum concentration in cell culture) or analytical calibration standards. Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Stereochemical Purity : Chiral HPLC or capillary electrophoresis resolves enantiomeric impurities, which are critical for pharmacological reproducibility .
  • Environmental Fate : Use OECD 308 guidelines to assess biodegradation in soil/water systems, with GC-MS tracking metabolite formation .

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